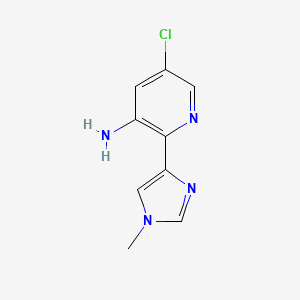

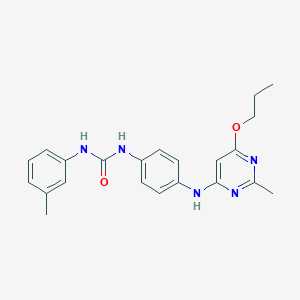

![molecular formula C15H13FN2O3S B2441962 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 713504-56-4](/img/structure/B2441962.png)

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiosensitization and Anticancer Activity

Research into imidazo[2,1-b][1,3]benzothiazole derivatives, including compounds structurally similar to 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, has shown promising radiosensitizing and anticancer properties. These compounds have been tested for their effectiveness against various cancer cell lines, including human liver cancer and melanoma, demonstrating significant in vitro anticancer activity. The presence of sulfonamide in combination with methoxy substitution was found to enhance DNA fragmentation, suggesting their potential as effective derivatives for treating specific cancers (Krishnakishore Majalakere et al., 2020).

Coordination Chemistry

Another area of research involves the coordination chemistry of similar compounds, where studies have explored their interactions with metal centers. These investigations have led to the synthesis of novel compounds through reactions with pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, further characterizing them through X-ray diffraction and other analytical techniques. This research aids in understanding the structural and electronic properties of such compounds and their potential applications in materials science and catalysis (M. R. Bermejo et al., 2000).

Proton Exchange Membranes

In the field of energy, derivatives of benzimidazole, including those with fluorinated groups and sulfonamide linkages, have been synthesized and evaluated as components of blend membranes for proton exchange membrane fuel cells (PEMFCs). These studies have focused on the influence of azole groups on membrane properties, demonstrating how modifications in chemical structure can significantly impact proton conductivity and membrane performance at low relative humidity, crucial for the efficiency and durability of fuel cells (B. Campagne et al., 2013).

Corrosion Inhibition

Research on imidazole derivatives has also extended to their application as corrosion inhibitors, where they demonstrate potential in protecting metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion on mild steel surfaces, with their efficiency closely related to the presence of specific functional groups such as methoxy and sulfonamide. This line of research is critical for developing safer, more effective corrosion inhibitors for use in industrial applications (M. Prashanth et al., 2021).

作用機序

Target of Action

CHEMBL1308268, also known as 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole or 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, is a compound with potential therapeutic applications. The primary target of CHEMBL1308268 is the human ALDH3A1 enzyme . This enzyme plays a crucial role in the oxidation of aldehydes, a process that is important in various biochemical reactions within the body.

Mode of Action

The compound interacts with its target, the ALDH3A1 enzyme, by inhibiting its activity This inhibition prevents the enzyme from carrying out its normal function of oxidizing aldehydes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1308268. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Moreover, the physiological environment within the body, including factors like the presence of other metabolites and enzymes, can influence the compound’s efficacy . .

特性

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJGLNJUJMRVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

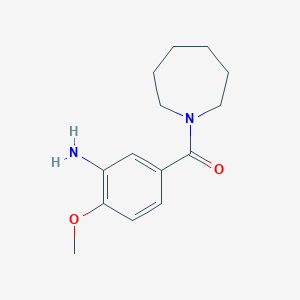

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

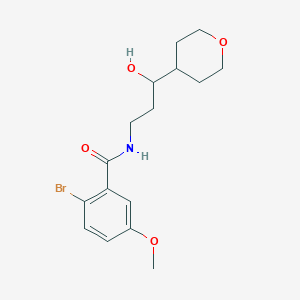

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)

![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)